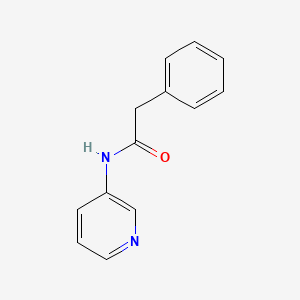

2-phenyl-N-(pyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

5221-39-6 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-phenyl-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C13H12N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h1-8,10H,9H2,(H,15,16) |

InChI Key |

NYGIAKBYRXFSEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-(Pyridin-3-yl)acetamide Synthesis

The synthesis of N-(pyridin-3-yl)acetamide and its analogues generally involves the acylation of an aminopyridine with a suitable carboxylic acid or its derivative. A common method is the reaction of a heterocyclic amine with a substituted phenylacetic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl). researchgate.net In this reaction, the phenylacetic acid first reacts with EDC.HCl to form an active intermediate, which is then attacked by the amine to form the corresponding acetamide (B32628). researchgate.net

Another established route involves the reaction of an aminopyridine with an acid chloride. For instance, the synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide (a derivative of N-(pyridin-3-yl)acetamide) is achieved by reacting 3-aminopyridine (B143674) with fenofibric acid chloride. nih.gov This reaction is typically carried out in a dry pyridine (B92270) suspension with anhydrous sodium carbonate. nih.gov

More general methods for acetamide synthesis can also be adapted. These include the dehydration of ammonium (B1175870) acetate (B1210297) or the reaction of urea (B33335) with acetic acid. youtube.com However, for N-substituted acetamides like 2-phenyl-N-(pyridin-3-yl)acetamide, the direct coupling of the corresponding amine and carboxylic acid or its activated form is more common and provides better control over the final product.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Heterocyclic amine, Substituted phenylacetic acid | EDC.HCl | Heterocyclic acetamide | researchgate.net |

| 3-Aminopyridine, Fenofibric acid chloride | Dry pyridine, Anhydrous sodium carbonate | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide | nih.gov |

| Urea, Acetic acid | Heat | Acetamide | youtube.com |

Synthetic Strategies for Functionalization of the Phenyl Ring and Pyridine Moiety

The functionalization of the phenyl and pyridine rings of this compound is crucial for modifying its properties. Various synthetic strategies have been developed to introduce different substituents onto these rings.

Functionalization of the Phenyl Ring:

Substituents on the phenyl ring are typically introduced by using a correspondingly substituted phenylacetic acid in the synthesis. For example, the synthesis of 2-(substituted-phenyl)-N-(pyrazin-2-yl)acetamide, an analogue of the title compound, is achieved by coupling various substituted phenylacetic acids with 2-aminopyrazine. researchgate.net This approach allows for the introduction of a wide range of functional groups, such as halogens, alkyls, and alkoxys, onto the phenyl ring.

Functionalization of the Pyridine Moiety:

Modifications to the pyridine ring can be achieved by starting with a substituted aminopyridine. For instance, the synthesis of pyridine variants of benzoyl-phenoxy-acetamide has been explored to improve properties like brain tumor penetration. nih.gov These syntheses utilize different aminopyridine isomers or substituted aminopyridines as starting materials. nih.gov Additionally, reactions like the Williamson ether synthesis have been used to link the pyridine moiety to other molecular fragments through a late-stage intermediate. beilstein-journals.org

| Target | Strategy | Example | Reference |

| Phenyl Ring Functionalization | Use of substituted phenylacetic acids | Synthesis of 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide | researchgate.net |

| Pyridine Moiety Functionalization | Use of substituted aminopyridines | Synthesis of pyridine variants of benzoyl-phenoxy-acetamide | nih.gov |

| Pyridine Moiety Functionalization | Late-stage functionalization | Williamson ether synthesis on a pyridine intermediate | beilstein-journals.org |

Synthesis of Imidazopyridine-Acetamide and Pyrrole-Acetamide Analogues

The synthesis of analogues where the pyridine ring is fused with another heterocycle, such as imidazole (B134444) or pyrrole (B145914), has been extensively studied.

Imidazopyridine-Acetamide Analogues:

A straightforward method for synthesizing N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves the treatment of commercially available 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234) with acetic anhydride (B1165640) in toluene. nih.gov The synthesis of the core imidazo[1,2-a]pyridine (B132010) scaffold can be achieved through various methods, including the reaction of 2-aminopyridines with α-haloketones (Tchichibabin reaction) or through copper-catalyzed aerobic oxidative reactions of 2-aminopyridines and acetophenones. organic-chemistry.orgrsc.org Three-component reactions involving aldehydes, 2-aminopyridines, and other partners can also afford functionalization at the C3 position of the imidazo[1,2-a]pyridine moiety. nih.gov

Pyrrole-Acetamide Analogues:

The synthesis of pyrrole-containing acetamides can be approached by constructing the pyrrole ring first, followed by attachment of the acetamide side chain. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a widely used method. researchgate.netorganic-chemistry.org Another classical method is the Knorr pyrrole synthesis, which utilizes the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org More recently, a three-component synthesis of a key pyrrole framework has been developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines, which has been used to obtain several pyrrole-based drug candidates. nih.gov

| Analogue Type | Synthetic Method | Key Intermediates/Starting Materials | Reference |

| Imidazopyridine-Acetamide | Acetylation of aminophenyl-imidazopyridine | 2-Phenylimidazo[1,2-a]pyridin-3-amine, Acetic anhydride | nih.gov |

| Imidazopyridine-Acetamide | Tchichibabin reaction | 2-Aminopyridines, α-Haloketones | organic-chemistry.orgrsc.org |

| Pyrrole-Acetamide | Paal-Knorr synthesis | 1,4-Dicarbonyl compounds, Primary amines | researchgate.netorganic-chemistry.org |

| Pyrrole-Acetamide | Knorr synthesis | α-Amino-ketones, β-Ketoesters | wikipedia.org |

| Pyrrole-Acetamide | Three-component reaction | α-Hydroxyketones, Oxoacetonitriles, Anilines | nih.gov |

Multicomponent Reactions in the Synthesis of Related Acetamides

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step, reducing time, energy, and waste. core.ac.uk Several MCRs have been developed for the synthesis of acetamide derivatives.

One notable example is the three-component one-pot reaction for the synthesis of β-amido ketones. researchgate.net This reaction can be achieved by reacting an aldehyde, a ketone, and an amide in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net Another variation involves the reaction of ketones, aldehydes, and acetonitrile (B52724) in the presence of a catalyst like BF3·OEt2 to produce β-acetamido ketones. core.ac.uk These MCRs offer a convergent and atom-economical approach to building the acetamide backbone.

The development of new MCRs for the synthesis of β-amide ketones is of great significance for synthetic and medicinal chemistry. researchgate.net These reactions often proceed through the formation of an intermediate from the reaction of the aldehyde and amide, which then reacts with the ketone. researchgate.net

| Reaction Type | Components | Catalyst | Product | Reference |

| Three-component reaction | Aldehyde, Ketone, Amide | Lewis Acid (e.g., AlCl3) | β-Amido ketone | researchgate.net |

| Three-component reaction | Ketone, Aldehyde, Acetonitrile | BF3·OEt2 | β-Acetamido ketone | core.ac.uk |

| Three-component reaction | α-Hydroxyketones, Oxoacetonitriles, Anilines | - | Functionalized pyrroles | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-phenyl-N-(pyridin-3-yl)acetamide is expected to show distinct signals corresponding to each type of proton in the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The two protons of the methylene (B1212753) bridge (-CH₂-) between the phenyl ring and the carbonyl group are chemically equivalent and would likely produce a sharp singlet. Based on data from the analogous compound 2-phenyl-N-(pyrazin-2-yl)acetamide, this singlet is observed around δ 3.77 ppm. nih.govresearchgate.net

The protons on the pyridin-3-yl group would present a more complex pattern in the downfield region of the spectrum due to their distinct electronic environments and spin-spin coupling. The proton on the carbon between the two nitrogen atoms in a pyrazine (B50134) analogue (a related six-membered aromatic heterocycle) appears as a doublet at δ 9.27 ppm, while other pyrazine protons are seen as doublets or doublets of doublets between δ 8.34 and δ 8.40 ppm. nih.govresearchgate.net Similar complexity and downfield shifts would be expected for the pyridin-3-yl protons. The amide proton (N-H) signal is anticipated as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predictive and based on general principles and comparison to similar structures.)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 8.0 | Broad Singlet | 1H | N-H (Amide) |

| ~8.5 - 7.5 | Multiplet | 4H | Pyridinyl Protons |

| ~7.4 - 7.2 | Multiplet | 5H | Phenyl Protons |

| ~3.8 | Singlet | 2H | -CH₂- |

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing around δ 165-175 ppm. The carbons of the phenyl and pyridinyl rings would resonate in the aromatic region (δ 110-160 ppm). The methylene carbon (-CH₂-) would be found further upfield.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be dominated by a strong absorption band for the amide C=O stretching vibration, typically seen between 1650 and 1680 cm⁻¹. For the related compound 2-phenyl-N-(pyrazin-2-yl)acetamide, this peak appears at 1662 cm⁻¹. nih.gov Another key feature is the N-H stretching vibration of the secondary amide, which gives a signal around 3200-3300 cm⁻¹ (observed at 3211 cm⁻¹ in the pyrazine analogue). nih.gov

Other expected absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methylene group (just below 3000 cm⁻¹), C-N stretching (around 1550 cm⁻¹), and various C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region. nih.gov

Table 2: Predicted FTIR Absorption Bands for this compound (Note: Frequencies are predictive and based on typical functional group regions and data from analogous compounds.)

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| >3000 | C-H Stretch | Aromatic (Phenyl, Pyridinyl) |

| <3000 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1660 | C=O Stretch | Amide I |

| ~1550 | N-H Bend / C-N Stretch | Amide II |

| 1600 - 1400 | C=C Stretch | Aromatic Rings |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₃H₁₂N₂O), the molecular weight is 212.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 212.

The fragmentation pattern would likely involve characteristic cleavages. A common fragmentation pathway for such amides is the McLafferty rearrangement or cleavage alpha to the carbonyl group. Key fragments would be anticipated at m/z = 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) from the benzyl (B1604629) moiety, and at m/z = 93, corresponding to a fragment of the aminopyridine part.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Crystal System and Space Group Determination

While no specific crystallographic data for this compound has been found, analysis of closely related compounds provides insight into its likely crystal structure. For example, the analogous compound 2-phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another related molecule, N-phenyl-N-(pyridin-4-yl)acetamide, also adopts a monoclinic crystal system with the space group P2₁/n. researchgate.net Based on these examples, it is highly probable that this compound, if crystallized, would also belong to the monoclinic system, a common crystal system for organic molecules of this type. The determination of the specific space group would require successful single-crystal growth and subsequent X-ray diffraction analysis.

Unit Cell Parameters and Molecular Conformation

Another related molecule, 2-Phenyl-N-(pyrazin-2-yl)acetamide , also crystallizes in the monoclinic space group P 21/c. The dihedral angle between the phenyl and pyrazine rings in this compound is 81.37(6)°.

These examples from closely related structures suggest that this compound likely adopts a non-planar conformation, with significant twisting between the phenyl, acetamide (B32628), and pyridin-3-yl moieties. The specific unit cell dimensions and space group would require experimental determination via single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Related Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| N-phenyl-N-(pyridin-4-yl)acetamide | Monoclinic | P21/n | 9.097(7) | 11.824(11) | 10.128(10) | 90 | 106.64(2) | 90 | 1043.8(16) | 4 |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Monoclinic | P 21/c | 8.1614(10) | 14.9430(13) | 9.3877(9) | 90 | 103.653(12) | 90 | 1111.9(2) | 4 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface)

Without experimental data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on its chemical structure, which features a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring), it is highly probable that hydrogen bonding plays a dominant role in its crystal structure.

In the crystal structure of the related compound 2-Phenyl-N-(pyrazin-2-yl)acetamide , molecules are linked by N-H···O and C-H···O hydrogen bonds, forming a two-dimensional network. An intramolecular C-H···O hydrogen bond is also observed. For N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide , the crystal structure consists of columns of molecules interconnected by N—H⋯N hydrogen bonds.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This analysis performed on related compounds reveals the relative contributions of different types of contacts. For instance, in a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld surface analysis showed that H···H, C···H, S···H, N···H, and O···H contacts were the most significant. A similar distribution, dominated by H-bond and van der Waals interactions, would be anticipated for this compound. The analysis would likely highlight strong, localized interactions corresponding to N-H···O or N-H···N hydrogen bonds as distinct red regions on the d_norm surface.

A comprehensive understanding of the crystal packing of this compound, including the specific hydrogen bonding motifs and the quantitative contribution of various intermolecular contacts, awaits future crystallographic investigation.

Compound List

| Compound Name |

|---|

| This compound |

| N-phenyl-N-(pyridin-4-yl)acetamide |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide |

| N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the geometry and electronic structure of molecules. For 2-phenyl-N-(pyridin-3-yl)acetamide, these calculations offer a foundational understanding of its intrinsic properties.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. The bond lengths and angles are generally within normal ranges. For example, in a similar acetamide (B32628) derivative, the C=O bond length is approximately 1.230(2) Å, and the N-H bond length is consistent with standard values. researchgate.net

| Parameter | Typical Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| Phenyl-C Bond Angle | ~120° |

| Pyridine (B92270) C-N-C Angle | ~117° |

| Note: These are representative values based on similar structures and may vary for this compound. |

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For acetamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl and pyridine rings, while the LUMO may be distributed over the acetamide group and the aromatic rings. irjet.net This distribution facilitates intramolecular charge transfer, a key feature in many biologically active molecules. irjet.net In related pyridine derivatives, the HOMO-LUMO energy gap has been shown to be a factor in their potential for biological activity. nih.gov

| Parameter | Typical Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These are representative values and can vary based on the specific derivative and computational method. |

The MESP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the MESP map would typically show negative potential (red and yellow regions) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these are likely sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-protein binding. researchgate.net

The charge distribution in this compound is uneven due to the presence of heteroatoms like oxygen and nitrogen. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. nih.gov The oxygen and nitrogen atoms are expected to carry negative charges, while the carbonyl carbon and the hydrogen atoms bonded to nitrogen and carbon will have partial positive charges. nih.gov

Intramolecular interactions, such as hydrogen bonds, can also be identified. For example, an intramolecular hydrogen bond could potentially form between the amide hydrogen and the nitrogen atom of the pyridine ring, which would influence the conformation and stability of the molecule. In a related compound, an intramolecular C-H···O hydrogen bond was observed to form a six-membered ring motif. researchgate.net

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies on this compound and its derivatives have been performed against various biological targets to predict their binding modes and affinities. For instance, N-(pyridin-3-yl)acetamide derivatives have been investigated for their interaction with PIM-1 kinase, a target in cancer therapy. researchgate.net These studies reveal how the ligand fits into the active site of the protein and which amino acid residues are involved in the interaction.

The binding affinity is often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amide group of the ligand can form hydrogen bonds with polar amino acid residues in the active site, while the phenyl and pyridine rings can engage in hydrophobic and π-π stacking interactions. nih.gov

In a study of N-phenyl-2-(phenyl-amino) acetamide derivatives as Factor VIIa inhibitors, docking studies helped identify compounds with good binding affinity, which was then correlated with their in vitro anticoagulant activity. ijper.org Similarly, docking of an acetamide derivative against the SARS-CoV-2 NSP13 helicase revealed key binding interactions with specific amino acid residues. goums.ac.ir

| Target Protein | Representative Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| PIM-1 Kinase | -7.0 to -9.0 | Lys67, Glu121, Asp128 |

| Factor VIIa | -6.5 to -8.5 | Ser195, Gly216, Trp215 |

| SARS-CoV-2 NSP13 Helicase | -6.0 to -8.0 | Lys146, Tyr185, Ser229 |

| Note: These are representative values and interactions; actual results depend on the specific ligand and protein. |

Identification of Key Amino Acid Interactions within Active Sites

In a study of a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, molecular docking against the insulin-like growth factor 1 receptor (IGF-1R) predicted various non-covalent interactions. It is plausible that this compound would engage in similar interactions. The amide group is a prime candidate for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors, such as serine, threonine, or the peptide backbone. The phenyl and pyridinyl rings are likely to participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

Table 1: Potential Amino Acid Interactions for this compound based on Analog Studies

| Interacting Residue Type | Potential Interaction with this compound |

| Serine, Threonine | Hydrogen bonding via the amide oxygen or N-H group |

| Aspartate, Glutamate | Hydrogen bonding with the amide N-H group |

| Phenylalanine, Tyrosine, Tryptophan | π-π stacking with the phenyl or pyridinyl ring |

| Leucine, Valine, Isoleucine | Hydrophobic interactions with the phenyl and pyridinyl rings |

Theoretical Spectroscopic Calculations (e.g., Vibrational Frequencies)

Theoretical calculations of vibrational frequencies using methods like DFT are invaluable for interpreting experimental infrared (IR) and Raman spectra. For a related molecule, 2-phenyl-N-(pyrazin-2-yl)acetamide, experimental and theoretical vibrational studies have been conducted. These studies help in assigning specific vibrational modes to the observed spectral bands. researchgate.net

The vibrational spectrum of this compound is expected to exhibit characteristic bands for its functional groups. The C=O stretching of the amide group would appear as a strong band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would be observed in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations from the phenyl and pyridinyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) bridge would appear just below 3000 cm⁻¹. The vibrational modes of the pyridinyl and phenyl rings, including ring stretching and bending, would contribute to a complex fingerprint region in the spectrum.

Table 2: Predicted Vibrational Frequencies for this compound based on Analog Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200 - 3400 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Methylene Bridge | C-H Stretch | < 3000 |

| Amide | C=O Stretch | 1650 - 1680 |

| Aromatic Rings | C=C Ring Stretch | 1400 - 1600 |

| Amide | N-H Bend | 1550 - 1640 |

Analysis of Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. While specific NLO studies on this compound are scarce, research on other acetamide derivatives, such as N-(3-nitrophenyl) acetamide, indicates that the presence of donor and acceptor groups can enhance NLO properties. researchgate.net

In this compound, the phenyl group can act as an electron-donating part, and the pyridine ring, particularly with the nitrogen atom, can function as an electron-accepting part. The acetamide bridge facilitates intramolecular charge transfer between these two moieties, a key requirement for a significant NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the hyperpolarizability values. A higher calculated β value would suggest that the compound has potential as an NLO material.

Table 3: Factors Influencing Non-Linear Optical Properties

| Molecular Feature | Role in NLO Properties |

| Phenyl Group | Potential electron donor |

| Pyridine Ring | Potential electron acceptor |

| Acetamide Bridge | Facilitates intramolecular charge transfer |

| Molecular Asymmetry | A prerequisite for second-order NLO activity |

Biological Activity and Mechanistic Investigations in Preclinical Models

Enzyme Inhibition Studies

Investigations into the enzymatic inhibition profile of 2-phenyl-N-(pyridin-3-yl)acetamide and its structural analogs have revealed potential therapeutic applications. The following subsections provide a detailed account of these findings.

While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in the available literature, research on closely related derivatives offers valuable insights. A study focusing on a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives demonstrated a spectrum of inhibitory activity against α-glucosidase. chemicalpapers.com

These compounds exhibited moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, which is noteworthy when compared to the standard drug, acarbose (B1664774) (IC50 = 750 ± 9 µM). chemicalpapers.com The most potent compound in this series was identified as compound 5e, with an IC50 value of 111 ± 12 µM. chemicalpapers.com

Kinetic analysis of the most active derivative revealed a competitive mode of inhibition, suggesting that the compound competes with the substrate for binding to the active site of the α-glucosidase enzyme. chemicalpapers.com Molecular docking studies further supported these in vitro findings, indicating a more favorable binding energy for the tested derivatives compared to acarbose. chemicalpapers.com

Table 1: α-Glucosidase Inhibitory Activity of 2-oxo-N-(pyridin-3-yl)acetamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 5a | Not specified in abstract |

| Derivative 5e | 111 ± 12 |

| Acarbose (Standard) | 750 ± 9 |

Data sourced from a study on chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives. chemicalpapers.com

It is important to emphasize that these findings pertain to derivatives and not the specific compound this compound itself. Further research is required to determine the direct α-glucosidase inhibitory potential of the title compound.

There is currently no publicly available scientific literature detailing the direct inhibitory effects of this compound on lipoxygenase enzymes. However, broader research into phenylacetic acid derivatives has shown that this class of compounds can exhibit inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.netnih.gov For instance, a novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore displayed potent dual inhibition of COX-2 and 5-LOX. nih.gov This suggests that the phenylacetamide scaffold could be a promising starting point for the development of lipoxygenase inhibitors, though specific studies on this compound are needed to confirm this hypothesis.

The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) has spurred research into inhibitors of its essential enzymes, including the 3C-like protease (3CLpro). While direct studies on this compound are limited, a significant breakthrough was the discovery of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides, designated as ML188, as potent, non-covalent inhibitors of SARS-CoV 3CLpro. nih.govacs.orgnih.gov

These compounds represent a departure from the more common covalent inhibitors of this enzyme. acs.org The lead compound in this series, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, demonstrated good enzymatic and antiviral inhibitory activity. nih.gov The development of this series utilized a multi-component Ugi reaction, allowing for rapid exploration of the structure-activity relationships within the S1', S1, and S2 enzyme binding pockets. acs.org The non-covalent binding mechanism of these inhibitors is considered an advantage as it may reduce the risk of off-target reactions associated with reactive covalent compounds. capes.gov.br

Table 2: Activity of a Representative ML188 Series Compound

| Compound | SARS-CoV 3CLpro Inhibition | Antiviral Activity |

|---|---|---|

| ML188 Lead Compound | Good inhibitory activity | Effective in cell culture |

Data from studies on the ML188 series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides. nih.govacs.orgnih.gov

The structural similarity of this compound to the ML188 series suggests it could be a candidate for similar non-covalent inhibition of SARS-CoV 3CLpro, though empirical testing is necessary to validate this.

Currently, there is no specific information available in the scientific literature regarding the inhibitory activity of this compound against mitogen-activated protein kinases (MAPKs) or phosphodiesterases (PDEs). While some studies have investigated pyridine-containing compounds as potential inhibitors of these enzyme families, no direct data for the title compound has been reported. google.comnih.govresearchgate.net

No direct experimental data on the cyclooxygenase (COX) inhibitory activity of this compound is currently available in the public domain. However, research on related structures provides some context. For example, studies on 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine have indicated that this scaffold is suitable for COX-1/2 inhibition. nih.gov Additionally, other research has explored N-aryl iminochromenes as a novel class of anti-inflammatory drugs that inhibit COX enzymes. nih.gov While these findings point to the potential of related chemical structures, specific testing of this compound is required to ascertain its effects on COX enzymes.

Beyond the specific enzyme targets detailed above, there is a lack of comprehensive studies on the broader enzyme modulation profile of this compound. The available research has primarily focused on derivatives or related structural scaffolds, highlighting the need for more direct and extensive preclinical investigations to fully characterize the biological and mechanistic activities of this specific compound.

Receptor Binding and Modulation Studies

The interaction of small molecules with physiological receptors is a cornerstone of drug discovery. For this compound, its potential to bind to various receptors can be inferred from studies on related chemical structures.

Peripheral Benzodiazepine (B76468) Receptor (PBR) Ligand Affinity

The peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (18 kDa) or TSPO, is a target for various therapeutic agents. While direct binding data for this compound is scarce, research on structurally related quinoline (B57606) derivatives has shown notable affinity for this receptor. A series of 2,3-dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their ability to bind to benzodiazepine receptors. The majority of these compounds demonstrated micromolar affinity for the peripheral type (PBR/TSPO), but not for the central benzodiazepine receptor. For instance, one compound in the series, 4m, displayed an IC50 value of 0.407 microM for the PBR.

Dopamine (B1211576) D4 Receptor Interactions

The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders. It is a G protein-coupled receptor that can be modulated by a variety of ligands. The structure of the D4 receptor features a binding pocket that can accommodate diverse chemical entities, and its interaction with ligands can be influenced by specific amino acid residues.

Studies on other classes of compounds, such as heteroarylmethylphenylpiperazines, have revealed that structure-activity relationships can finely tune the functional activity at the D4 receptor. For example, the specific placement of substituents on the terminal arylpiperazine ring can modulate the intrinsic activity of the ligand. Although direct interaction studies involving this compound are not available, the presence of both phenyl and pyridine (B92270) rings suggests a potential for interaction with the D4 receptor, a hypothesis that would require experimental validation.

Serotonin (B10506) 5-HT1A Receptor Affinity

The serotonin 5-HT1A receptor is another crucial target in neuropharmacology. Numerous studies have focused on developing ligands with high affinity and selectivity for this receptor. Research into various chemical series has identified key structural features that promote binding. For example, certain N'-cyanoisonicotinamidine derivatives linked to an arylpiperazine moiety have been shown to be highly potent and selective 5-HT1A receptor ligands. One such derivative exhibited a Ki value of 0.038 nM, demonstrating exceptionally high affinity. Similarly, structure-affinity relationship studies of 1-arylpiperazines connected to different heterocyclic systems have identified compounds that are strong competitors at both D2 and 5-HT1A receptors. These findings underscore the importance of the aryl and heteroaryl components in achieving high affinity for the 5-HT1A receptor.

General Receptor-Ligand Interactions

The three-dimensional structure of a molecule is critical for its interaction with a biological receptor. Crystallographic studies of compounds related to this compound, such as N-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)acetamide, provide valuable information. In the crystal structure of this related molecule, the torsion angle between the imidazo[1,2-a]pyridine (B132010) ring system and the phenyl ring is 9.04 (5)°. This defined spatial orientation of the aromatic rings is a key determinant for how the molecule fits into a receptor's binding site. Similarly, structural studies of 2-phenyl-N-(pyrazin-2-yl)acetamide, another analogue, have been conducted to elucidate its conformation. Such structural insights are fundamental for understanding and predicting receptor-ligand interactions.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. The core structure of this compound is found in various compounds investigated for their antibacterial properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research into derivatives containing the pyridine moiety has shown promising antimicrobial effects. In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against several Gram-positive bacteria. The results indicated that several of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid (B1675486). For example, compounds designated as 21b, 21d, 21e, and 21f were particularly effective. Another study on acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678) found that the inclusion of a pyridine ring in the structure (compound 2c) contributed to enhanced antibacterial and antibiofilm potential against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria.

The tables below summarize the Minimum Inhibitory Concentration (MIC) values for some of these related pyridine-containing compounds against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound | S. aureus (ATCC25923) | S. pneumonia (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| 21b | 4 | 2 | 8 | 4 | 8 |

| 21d | 2 | 2 | 4 | 2 | 4 |

| 21e | 2 | 1 | 8 | 4 | 4 |

| 21f | 4 | 2 | 8 | 4 | 8 |

| Linezolid (Control) | 2 | 1 | 2 | 1 | 2 |

| Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. |

Furthermore, investigations into N-Pyridin-3-yl-benzenesulfonamide revealed antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. This highlights the versatility of the pyridin-3-yl-amine scaffold in the design of new antibacterial agents.

Antifungal Efficacy

The emergence of resistance to established antifungal drugs has spurred the search for new therapeutic agents. nih.govbiorxiv.org In this context, derivatives of this compound have been evaluated for their ability to inhibit the growth of pathogenic fungi.

One area of investigation has been against Candida albicans, a common cause of opportunistic fungal infections in humans. nih.gov Research has shown that certain pyridinone and triazine derivatives possess antifungal properties against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.gov These compounds were found to induce rapid fungicidal activity. nih.gov Similarly, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net

Further studies have synthesized and tested various derivatives for their antifungal potential. For instance, a novel thiosemicarbazone ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, and its copper(II) complexes have shown promising antifungal activities, in some cases surpassing those of medically used drugs. mdpi.com Another study synthesized fifty-two N'-phenylhydrazides and evaluated their in vitro antifungal activity against five strains of C. albicans, with some compounds showing significant inhibitory effects. mdpi.com Additionally, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and shown to be effective against Candida albicans and Aspergillus fumigatus. frontiersin.org

Time-Growth Kinetics and Morphological Studies in Microbial Models

To understand the mode of action of potential new antimicrobial agents, researchers often study their effects on microbial growth over time (time-growth kinetics) and observe any changes in the physical structure (morphology) of the microbial cells.

In a study involving 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a pyridine-3-yl structural component with the subject compound, time-growth kinetics were assessed. nih.gov The findings from these kinetic studies, along with morphological observations, helped to predict the possible modes of action of these compounds. nih.gov Scanning electron microscopy (SEM) of bacteria treated with active compounds revealed significant changes to their form, including injuries to the cell walls and disordered cell permeability. nih.gov Another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties used SEM to confirm that the active compound could cause cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. They are notoriously difficult to eradicate and are a significant factor in persistent infections.

Research into related pyridine-containing compounds has demonstrated their potential to inhibit biofilm formation. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been shown to have universal antibiofilm activity, with one compound exhibiting significant, concentration-dependent inhibition of biofilm formation. nih.gov Imidazole-phenyl derivatives are also being investigated for their ability to prevent, remove, and/or inhibit the formation of biofilms. google.com Furthermore, two specific compounds, a pyridinone and a triazine derivative, were found to have an inhibitory effect on Candida biofilm formation. nih.gov

Antiproliferative and Anticancer Activity in Cell Lines

The pyridine nucleus is a component of many drugs, including those with anticancer properties. nih.gov Consequently, derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of cancer cells.

Cytotoxicity Assessment in Human Cancer Cell Lines (e.g., MDA-MB-231, HepG2, PC3, HT29, SKNMC)

A crucial first step in evaluating potential anticancer compounds is to assess their toxicity towards cancer cells. This is often done using a panel of human cancer cell lines.

Several studies have investigated the cytotoxic effects of compounds structurally related to this compound. For instance, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were tested for cytotoxicity on the HepG2 liver cancer cell line. nih.gov In another study, newly synthesized substituted nicotinamides were evaluated for their antiproliferative activity against HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. acs.org The results indicated that some of these compounds had interesting antitumor activity, particularly as anti-hepatocellular and anti-colon cancer agents. acs.org

The cytotoxicity of various phenylacetamide derivatives has also been explored. One study found that synthesized phenylacetamide derivatives demonstrated potent cytotoxic effects on MDA-MB-468 (breast), PC12 (pheochromocytoma), and MCF-7 (breast) cancer cell lines. tbzmed.ac.ir Another investigation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also reported their in-vitro cytotoxicity.

Furthermore, research on benzo nih.govnih.govmdpi.comtriazin-7-ones showed that replacing a phenyl group with a pyrid-2-yl substituent increased cytotoxicity against most cancer cell lines tested, including non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT29, SW-620), renal cancer (ACHN, TK-10), and breast cancer (T-47D, MDA-MB-468, MCF-7). nih.gov A series of novel imidazo[2,1-b]thiazole (B1210989) acetamide derivatives were also tested for their cytotoxicity against human cancer cell lines, including HepG2 and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| 2-phenyl-N-(pyridin-2-yl)acetamides | HepG2 | Cytotoxicity |

| Substituted Nicotinamides | HCT-116, HepG2, MCF-7 | Antiproliferative Activity |

| Phenylacetamide derivatives | MDA-MB-468, PC12, MCF-7 | Potent Cytotoxic Effects |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | Not specified | In-vitro Cytotoxicity |

| Pyrid-2-yl substituted Benzo nih.govnih.govmdpi.comtriazin-7-ones | NCI-H522, COLO 205, HT29, SW-620, ACHN, TK-10, T-47D, MDA-MB-468, MCF-7 | Increased Cytotoxicity |

| Imidazo[2,1-b]thiazole acetamide derivatives | HepG2, MDA-MB-231 | Cytotoxicity |

Antiproliferative Effects

Beyond initial toxicity, researchers investigate the ability of a compound to inhibit the proliferation, or rapid growth, of cancer cells.

Studies on phenylacetamide derivatives have shown that they possess antiproliferative effects on MCF-7, MDA-MB-468, and PC12 cell lines. tbzmed.ac.ir Specifically, one derivative demonstrated notable effectiveness in inhibiting the proliferation of these cancer cells. tbzmed.ac.ir Similarly, a series of novel imidazo[2,1-b]thiazole acetamide derivatives were assessed for their in vitro antiproliferative activities. mdpi.com The design of a novel pyridine derivative was based on its potential to exhibit promising antiproliferative activities through the inhibition of VEGFR-2, a key receptor in cancer cell growth and blood vessel formation. mdpi.com

Apoptosis Induction Studies

Apoptosis is a form of programmed cell death, or "cellular suicide," that is crucial for normal development and for eliminating damaged or cancerous cells. Many cancer therapies work by inducing apoptosis in tumor cells.

Research has indicated that phenylacetamide derivatives can trigger apoptosis in cancer cells. tbzmed.ac.ir Studies have shown that these compounds can upregulate the expression of genes involved in apoptosis, such as Bcl-2, Bax, and FasL, and increase the activity of caspase-3, a key executioner enzyme in the apoptotic process. tbzmed.ac.ir The activation of both intrinsic and extrinsic apoptosis signaling pathways has been observed in cancer cell lines treated with these derivatives. tbzmed.ac.ir DNA fragmentation, a hallmark of apoptosis, has also been confirmed using the TUNEL assay. tbzmed.ac.irnih.gov

Further investigations into 2‐phenyl‐n‐(5‐(trifluoromethyl)‐1, 3, 4‐thiadiazol‐2‐ yl) acetamide derivatives have identified them as apoptosis inducers that work via the caspase pathway. Research on 1,3-thiazole incorporated phthalimide (B116566) derivatives also suggests that their cytotoxic activity on cancer cells may be related to apoptosis, with data showing DNA fragmentation and increased caspase-3 activity. nih.gov

Table 2: Apoptosis Induction by Phenylacetamide Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Lines | Apoptotic Mechanisms |

|---|---|---|

| Phenylacetamide derivatives | MCF-7, MDA-MB-468, PC-12 | Upregulation of Bcl-2, Bax, FasL RNA expression; Increased caspase-3 activity; Activation of intrinsic and extrinsic pathways; DNA fragmentation |

| 2‐phenyl‐n‐(5‐(trifluoromethyl)‐1, 3, 4‐thiadiazol‐2‐ yl) acetamide derivatives | Not specified | Induction of apoptosis via the caspase pathway |

| 1,3-thiazole incorporated phthalimide derivatives | MDA-MB-468, PC-12, MCF-7 | DNA fragmentation; Increased caspase-3 activity; Apoptosis induction through the intrinsic pathway |

Anti-Inflammatory Effects

There are no available preclinical data on the anti-inflammatory properties of this compound. While broader classes of compounds such as acetamide and pyridine derivatives have been investigated for anti-inflammatory potential, specific studies on this particular molecule are not present in the reviewed literature. Research on related compounds suggests that anti-inflammatory actions can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or 5-lipoxygenase (5-LOX). galaxypub.conih.gov For instance, studies on other acetamide derivatives have explored their ability to inhibit COX-II. galaxypub.coarchivepp.com However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Investigation of Molecular Mechanism of Action on Biological Targets

Consistent with the lack of data on its biological activities, there are no studies that have investigated the molecular mechanism of action of this compound on any biological targets. Mechanistic studies are crucial for understanding how a compound exerts its effects and for identifying its potential therapeutic applications. Such investigations would typically involve target identification and validation, binding assays, and functional assays to elucidate the compound's interaction with specific proteins or pathways. At present, this information is not available for this compound.

Structure Activity Relationships Sar and Pharmacophore Development

Influence of Phenyl Ring Substituents on Biological Potency and Selectivity

The phenyl ring of the 2-phenyl-N-(pyridin-3-yl)acetamide scaffold serves as a critical site for modification to fine-tune biological activity. The nature, position, and number of substituents on this aromatic ring can profoundly impact the compound's potency and selectivity through a combination of electronic and steric effects.

In a study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors, the phenylacetamide moiety was evaluated with various substituents, including chloro, bromo, methyl, and methoxy (B1213986) groups. nih.gov This investigation aimed to understand the interaction of this "tail" fragment with the enzyme's active site. nih.gov The results demonstrated that the type of substituent significantly influenced the inhibitory activity against different carbonic anhydrase isoforms. nih.gov

Similarly, research on N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide (B32628) derivatives as anticancer agents revealed that substitutions on the phenyl ring are crucial for activity. researchgate.net The study highlighted that the presence of specific substituents at the ortho and para positions of the phenyl rings tended to increase the anticancer activity. researchgate.net

The following table summarizes the impact of phenyl ring substituents on the biological activity of related acetamide derivatives.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent | Position | Observed Effect on Biological Activity |

|---|---|---|---|

| N-phenylacetamide-2-oxoindole | Cl, Br, CH₃, OCH₃ | Various | Modulated carbonic anhydrase inhibitory activity and selectivity nih.gov |

These findings underscore the importance of the phenyl ring as a key determinant of the biological activity profile of this compound analogs. The electronic properties (electron-donating or electron-withdrawing) and the size of the substituents can influence binding affinity to the target protein, as well as pharmacokinetic properties of the molecule.

Role of Pyridine (B92270) Moiety in Target Interaction and Efficacy Tuning

Introducing pyridine moieties into a benzoyl-phenoxy-acetamide (BPA) scaffold was shown to enhance chemo-pharmacological properties for potential anti-glioblastoma agents. nih.govnih.gov Specifically, pyridine-containing derivatives exhibited improved water solubility and predicted central nervous system (CNS) penetration compared to their alkyl and phenolic counterparts. nih.govnih.gov A properly positioned pyridine moiety in relation to the BPA scaffold led to increased anti-glioblastoma potency, with some compounds demonstrating IC₅₀ values approaching 1 µM. nih.govnih.gov

In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated as antibacterial agents. The pyridine heterocycle, acting as a bioisostere of a benzene (B151609) ring, is valued for its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov The modification of the B ring of linezolid (B1675486) to a pyridine ring was a key strategy in this research. nih.gov

The table below illustrates the significance of the pyridine moiety in different molecular contexts.

Table 2: Role of the Pyridine Moiety in Biological Activity

| Scaffold | Modification | Biological Activity Investigated | Key Finding |

|---|---|---|---|

| Benzoyl-phenoxy-acetamide (BPA) | Introduction of a pyridine moiety | Anti-glioblastoma | Improved water solubility, CNS penetration, and potency nih.govnih.gov |

| Oxazolidinone (Linezolid analog) | Replacement of benzene B ring with pyridine | Antibacterial | Pyridine serves as a key pharmacophore for antibacterial efficacy nih.gov |

These examples highlight the versatile role of the pyridine moiety in drug design. Its ability to modulate physicochemical properties and engage in specific target interactions makes it an indispensable component for tuning the efficacy of this compound-based compounds.

Impact of Amide Linker Modifications on Activity Profile

In a study focused on developing novel antipsychotic agents, a series of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides were synthesized. The N-phenylacetamide core was maintained while modifications were introduced at the piperazine (B1678402) ring, which is attached to the acetamide nitrogen. This structural alteration led to compounds with varying affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key targets in the treatment of schizophrenia.

The following table provides examples of how modifications related to the amide linker can impact biological activity.

Table 3: Effect of Amide Linker Modifications on Biological Activity

| Core Structure | Modification | Target/Activity | Outcome |

|---|---|---|---|

| N-phenylacetamide | Introduction of a substituted piperazine on the acetamide nitrogen | Antipsychotic (D2/5-HT2A receptors) | Modulated receptor binding affinity |

These studies indicate that the amide linker and its immediate chemical environment are critical for the biological activity of this compound analogs. Altering the linker's length, rigidity, or the substituents attached to the amide nitrogen can lead to significant changes in potency and selectivity.

Stereochemical Effects on Biological Activity

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and derivatives of this compound are no exception. The introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) that exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

A crucial study on pyridine variants of benzoyl-phenoxy-acetamide for glioblastoma treatment highlighted the importance of stereochemistry at a chiral center located near the pyridine moiety. nih.gov The researchers noted that a different three-dimensional orientation of the pyridine nitrogen, dictated by the stereochemistry, can alter the compound's interaction with its target biomolecules. nih.gov

In a broader context, research on nature-inspired 3-Br-acivicin isomers and their derivatives demonstrated that stereochemistry has a profound impact on biological activity. mdpi.com Only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms might be responsible for the enhanced biological effect. mdpi.com While stereochemistry affected target binding for some subclasses of these compounds, it led to significant differences in antimalarial activity across all subclasses. mdpi.com

These findings emphasize that for chiral derivatives of this compound, it is essential to consider the absolute configuration of the stereocenters. The spatial arrangement of key functional groups, such as the pyridine nitrogen and the phenyl ring, is critical for optimal interaction with the biological target. Therefore, the synthesis and biological evaluation of individual stereoisomers are necessary to identify the most active and safe candidate.

Development of Pharmacophore Models for Optimized Activity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing the SAR of a series of active compounds, a pharmacophore model can be constructed, which then serves as a template for designing new molecules with improved potency and selectivity.

The development of a pharmacophore model typically involves identifying key features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For instance, in the development of a pharmacophore model for selective PDE4B inhibitors based on 2-phenylpyrimidine (B3000279) analogues, a five-point model was generated that yielded a statistically significant 3D-QSAR model. nih.gov This model provided insights into the structural requirements for potent PDE4B inhibition. nih.gov

Similarly, a ligand-based pharmacophore model for HDAC2 inhibitors was developed using benzamide (B126) derivatives. nih.gov The resulting model identified a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group as essential features for HDAC2 inhibition. nih.gov Such models are validated through various methods, including cost analysis and Fischer's randomization tests, to ensure their predictive power. nih.gov

For this compound and its analogs, a pharmacophore model would likely include:

An aromatic feature representing the phenyl ring.

A hydrogen bond acceptor corresponding to the pyridine nitrogen.

A hydrogen bond donor and acceptor associated with the amide linker.

By using such a model, researchers can virtually screen large compound libraries to identify novel hits or guide the modification of existing leads to optimize their interaction with the biological target, ultimately leading to the development of more effective therapeutic agents.

Advanced Research Directions and Therapeutic Potential Preclinical Focus

Design and Synthesis of Novel N-(Pyridin-3-yl)acetamide Analogues with Enhanced Potency

The core structure of N-(pyridin-3-yl)acetamide serves as a valuable starting point for the development of new therapeutic agents. Researchers have systematically modified this scaffold to enhance potency and target-specificity. This involves a variety of synthetic strategies, including molecular hybridization, bioisosteric replacement, and structure-based design.

A notable approach involves the synthesis of dipeptide-like analogues. For instance, optimization of a lead series of SARS-CoV 3CL protease inhibitors led to the development of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides. capes.gov.br This process utilized a high-throughput screen of molecular libraries to identify a potent, noncovalent inhibitor. capes.gov.br

Another strategy, molecular hybridization, has been employed to create novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives. By combining structural features of known active compounds, researchers have synthesized analogues with moderate inhibitory activity against the wild-type HIV-1 strain. nih.gov The most active of these, compound Ij, demonstrated an EC50 value of 8.18 μM. nih.gov

The synthesis of these analogues often involves multi-step reactions. For example, the preparation of certain 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide derivatives involves reacting fenofibric acid chloride with 3-aminopyridine (B143674) in a dry pyridine (B92270) suspension with sodium carbonate. nih.gov Similarly, novel thienylpyridyl- and thioether-containing acetamides have been synthesized through nucleophilic substitution reactions between mercaptoacetamide derivatives and pyridine halides. mdpi.com These synthetic routes allow for the creation of a diverse library of compounds for biological screening.

The following table summarizes selected examples of synthesized N-(pyridin-3-yl)acetamide analogues and their observed potency.

| Compound Class | Synthetic Approach | Key Modification | Target/Activity | Potency (Example) | Reference |

| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | Lead optimization from HTS | Dipeptide-like structure | SARS-CoV 3CL Protease | ML188 (PubChem CID: 46897844) | capes.gov.br |

| 2-(Pyridin-3-yloxy)acetamide derivatives | Molecular hybridization, bioisosterism | Pyridin-3-yloxy linkage | Anti-HIV-1 | Compound Ij (EC50 = 8.18 μM) | nih.gov |

| Thienylpyridyl-thioether acetamides | Nucleophilic substitution | Thienylpyridyl and thioether moieties | Pesticidal | ChemBridge_7903714 | mdpi.com |

| Nicotinamide (B372718) derivatives | Multi-step synthesis | Varied linkers and cap groups | HDAC3 Inhibition | Compound 6b (IC50 = 0.694 μM) | rsc.org |

| N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives | Schotten-Baumann reaction | Substituted phenyl rings | Factor VIIa Inhibition | Compounds 4, 7, 15, 16, 19 showed good activity | ijper.org |

Exploration of Multi-Targeting Strategies Based on Acetamide Scaffolds

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. nih.gov The acetamide scaffold is well-suited for this "one compound–multiple targets" approach, which can offer improved efficacy and a better pharmacokinetic profile compared to combination therapies. nih.gov

One strategy involves creating drug conjugates. For example, researchers have designed and synthesized conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) and sulfa drugs, utilizing an acetamide–sulfonamide scaffold. nih.gov This approach aims to combine the therapeutic actions of different drug classes into a single molecule to target enzymes like urease. nih.gov

For diseases with highly heterogeneous pathologies like triple-negative breast cancer (TNBC), a multi-target strategy is considered a particularly promising approach for enhancing therapeutic outcomes. researchgate.net The development of multi-kinase inhibitors from a pyrazolopyrimidine scaffold, which also contains amide functionalities, led to a drug candidate that potently inhibited Src, KDR, and other kinases in the MAPK signaling pathway. researchgate.net Similarly, in the context of Alzheimer's disease, a multi-target approach is seen as a viable alternative to single-target treatments, aiming to simultaneously address different aspects of the disease's pathology, such as Aβ plaque formation and neuroinflammation. nih.gov The design of these polypharmacological ligands often relies on knowledge-based approaches where pharmacophoric structures of known drugs are linked or fused together. nih.gov

Investigating Novel Biological Targets for 2-phenyl-N-(pyridin-3-yl)acetamide Derivatives

Preclinical research has identified a wide array of novel biological targets for derivatives of the this compound scaffold, highlighting its therapeutic potential across different disease areas. The versatility of this chemical structure allows for its adaptation to fit the active sites of various enzymes and receptors.

Through screening and structure-based design, the following targets have been identified for acetamide derivatives containing a pyridine moiety:

Viral Proteases and Enzymes: Analogues have been developed as potent, noncovalent inhibitors of the SARS-CoV 3CL protease, a crucial enzyme for viral replication. capes.gov.br Other derivatives have shown moderate inhibitory activity against HIV-1 reverse transcriptase, a key target for anti-retroviral therapy. nih.gov

Kinases: The serine/threonine kinase PIM-1, which is implicated in various cancers, has been identified as a target for N-(pyridin-3-yl)acetamide derivatives. researchgate.net Furthermore, a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were discovered as potent and selective ATP-independent Akt inhibitors, which is a significant finding as they operate through a distinct mechanism from typical ATP-competitive inhibitors. nih.gov The receptor tyrosine kinase (RET) has also been identified as a target for related 2-(pyridin-3-yl)-pyrimidine derivatives. google.com

Epigenetic Targets: Non-hydroxamate nicotinamide derivatives have been synthesized as inhibitors of histone deacetylase-3 (HDAC3), an important epigenetic regulator involved in cancer. rsc.org Compound 6b from this series showed an IC50 value of 0.694 μM against HDAC3. rsc.org

Coagulation Factors: In the field of anticoagulation, N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed to target and inhibit Factor VIIa, a serine protease in the coagulation cascade. ijper.org

The table below details some of the novel biological targets investigated for these derivatives.

| Biological Target | Derivative Class | Therapeutic Area | Finding | Reference |

| SARS-CoV 3CL Protease | N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | Antiviral | Identification of potent noncovalent inhibitors. | capes.gov.br |

| HIV-1 Reverse Transcriptase | 2-(Pyridin-3-yloxy)acetamide derivatives | Antiviral | Discovery of analogues with moderate anti-HIV activity. | nih.gov |

| PIM-1 Kinase | N-(pyridin-3-yl)acetamide derivatives | Oncology | SAR analysis suggests interaction with PIM-1 kinase. | researchgate.net |

| Akt (ATP-independent) | 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines | Oncology | Discovery of potent and selective allosteric inhibitors. | nih.gov |

| Histone Deacetylase 3 (HDAC3) | Nicotinamide derivatives | Oncology | Compound 6b identified as a potent inhibitor (IC50 = 0.694 μM). | rsc.org |

| Factor VIIa | N-phenyl-2-(phenyl-amino) acetamide derivatives | Anticoagulation | Identification of derivatives with good inhibitory activity. | ijper.org |

Potential for Lead Optimization and Drug Discovery Initiatives

The this compound scaffold and its analogues present significant potential for lead optimization and broader drug discovery initiatives. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve enhanced properties.

The process of lead optimization is crucial for transforming a promising "hit" from a screening campaign into a viable drug candidate. This involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties. For example, the optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which act as ATP-independent Akt inhibitors, demonstrated how a lead series could be effectively refined. nih.gov In vivo studies with optimized examples from this series showed potent inhibition of the target and its downstream effectors after oral dosing in mice. nih.gov

Structure-activity relationship (SAR) studies are fundamental to these initiatives. By systematically altering different parts of the molecule—such as the phenyl ring, the acetamide linker, or the pyridine ring—researchers can understand how structural changes affect biological activity. This was demonstrated in the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, where modifications to reduce pKa or logP led to compounds with improved selectivity and central nervous system profiles, making them potential candidates for sedative hypnotics. nih.gov

Furthermore, the N-phenyl-2-(phenyl-amino) acetamide structure provides a solid template for creating new and potent anticoagulant agents by targeting Factor VIIa. ijper.org The successful identification of several active compounds within this series underscores its value as a starting point for a dedicated drug discovery program. ijper.org The journey from a lead compound, such as an initial Src inhibitor for triple-negative breast cancer, to a drug candidate with improved potency and lower toxicity showcases the sophisticated process of structural optimization in drug discovery. researchgate.net These examples collectively highlight that the acetamide core, particularly when incorporating a pyridine ring, is a privileged structure in medicinal chemistry, ripe for further exploration and development into next-generation therapeutics.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-phenyl-N-(pyridin-3-yl)acetamide?

The compound is typically synthesized via a multi-step approach involving:

- Substitution reactions under alkaline conditions to introduce the pyridinyl group (e.g., using 3-aminopyridine and phenylacetyl chloride) .

- Condensation reactions with coupling agents like EDC or DCC to form the acetamide bond .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution steps .

- Catalysts : Triethylamine or DMAP improves reaction rates in acylation steps .

- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) reduces side-product formation .

Contradictions in reported yields (e.g., 60% vs. 85%) may arise from variations in stoichiometry or catalyst purity, necessitating systematic screening .

Structural Characterization

Q. Basic: What analytical techniques validate the structure of this compound?

Q. Advanced: How are spectral data conflicts resolved for structurally similar analogs?

- 2D NMR (COSY, HSQC) distinguishes overlapping signals in aromatic regions .

- X-ray crystallography provides definitive confirmation of regiochemistry in pyridinyl substituents .

Biological Evaluation

Q. Basic: What in vitro assays are used for preliminary biological screening?

- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced: How can structure-activity relationships (SAR) guide therapeutic potential?

- Modifications to the phenyl ring (e.g., electron-withdrawing groups) enhance antimicrobial potency .

- Pyridinyl substitution patterns influence binding to kinase targets (e.g., EGFR) .

Contradictory activity data across studies may arise from assay variability (e.g., serum protein interference) .

Chemical Reactivity and Stability

Q. Basic: What are the stability considerations for storage and handling?

- Store at −20°C under inert gas (N) to prevent hydrolysis of the acetamide bond .

- Avoid prolonged exposure to moisture or strong acids/bases .

Q. Advanced: How can reactive intermediates be stabilized during synthesis?

- Protecting groups (e.g., Boc for amines) prevent undesired side reactions .

- Low-temperature quenching (−78°C) stabilizes electrophilic intermediates in substitution steps .

Data Contradiction Analysis

Q. Advanced: How are discrepancies in reported biological activities resolved?

- Dose-response validation : Replicate assays across multiple cell lines to confirm IC values .

- Metabolite profiling : LC-MS identifies degradation products that may affect activity .

Advanced Applications

Q. How is this compound utilized in drug discovery pipelines?

Q. What computational methods predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (55%) .

- Molecular docking : AutoDock Vina models interactions with COX-2 (binding energy: −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.